molecular formula C10H7NO3S B6320908 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine CAS No. 893727-78-1

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine

Cat. No.: B6320908
CAS No.: 893727-78-1
M. Wt: 221.23 g/mol
InChI Key: KJLIYRCBFIHNER-UHFFFAOYSA-N
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Description

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is an organic compound that features a thiophene ring substituted with a carboxyl group at the 2-position and a hydroxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the carboxyl group is introduced at the 2-position through a carboxylation reaction.

    Coupling with Pyridine: The carboxylated thiophene is then coupled with a hydroxypyridine derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine ring can be oxidized to form corresponding N-oxides.

    Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of aldehydes or alcohols.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism by which 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Carboxythiophene-4-YL)-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.

    5-(2-Carboxythiophene-4-YL)-2-aminopyridine: Contains an amino group instead of a hydroxyl group.

Uniqueness

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is unique due to the presence of both a carboxylated thiophene and a hydroxypyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-2-1-6(4-11-9)7-3-8(10(13)14)15-5-7/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLIYRCBFIHNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596382
Record name 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893727-78-1
Record name 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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